1-Phenylcyclobutanecarbonitrile

Description

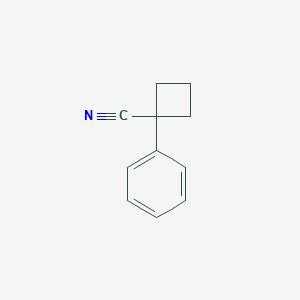

Structure

3D Structure

Properties

IUPAC Name |

1-phenylcyclobutane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c12-9-11(7-4-8-11)10-5-2-1-3-6-10/h1-3,5-6H,4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHIDUDPFTZJPCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C#N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90162540 | |

| Record name | 1-Phenylcyclobutanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90162540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14377-68-5 | |

| Record name | 1-Phenylcyclobutanecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14377-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenylcyclobutanecarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014377685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenylcyclobutanecarbonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125697 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Phenylcyclobutanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90162540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylcyclobutanecarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.850 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PHENYLCYCLOBUTANECARBONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QUW28NRN8Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Phenylcyclobutanecarbonitrile: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenylcyclobutanecarbonitrile is a versatile bifunctional molecule featuring a cyclobutane ring, a phenyl group, and a nitrile moiety. This unique structural combination makes it a valuable intermediate in organic synthesis, particularly in the development of novel therapeutic agents and specialized chemical entities. Its reactivity is primarily centered around the nitrile group and the benzylic position, allowing for a range of chemical transformations. This guide provides a comprehensive overview of the chemical properties, reactivity, and key experimental protocols related to this compound, intended to serve as a technical resource for professionals in research and drug development.

Chemical Properties

This compound is typically a clear, light yellow liquid at room temperature.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₁N | [2][3] |

| Molecular Weight | 157.21 g/mol | [2][3] |

| Appearance | Clear light yellow liquid | [1] |

| Density | 1.03 g/cm³ | [2] |

| Boiling Point | 85 °C at 0.3 mmHg | [2] |

| Flash Point | 106.3 °C | [2] |

| Refractive Index | 1.5313 - 1.5333 | [2] |

| Vapor Pressure | 0.00201 mmHg at 25 °C | [2] |

| Solubility | Insoluble in water; soluble in common organic solvents. | |

| CAS Number | 14377-68-5 | [2][3] |

Reactivity and Chemical Transformations

The reactivity of this compound is dominated by the chemical behavior of its nitrile group and the influence of the adjacent phenyl-substituted quaternary carbon. The nitrile group can undergo hydrolysis to form a carboxylic acid or be reduced to a primary amine, providing pathways to a variety of functionalized cyclobutane derivatives.

Synthesis of this compound

The most common synthetic route to this compound involves the dialkylation of phenylacetonitrile with 1,3-dibromopropane in the presence of a strong base and a phase-transfer catalyst.

Hydrolysis to 1-Phenylcyclobutanecarboxylic Acid

The nitrile group of this compound can be hydrolyzed under acidic or basic conditions to yield 1-phenylcyclobutanecarboxylic acid. This transformation is a key step in the synthesis of various derivatives where a carboxylic acid functionality is desired.

Reduction to (1-Phenylcyclobutyl)methanamine

Reduction of the nitrile functionality affords the corresponding primary amine, (1-phenylcyclobutyl)methanamine. This reaction is typically carried out using strong reducing agents such as lithium aluminum hydride (LiAlH₄). This amine derivative is a valuable building block for the synthesis of pharmacologically active compounds.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of this compound.[1]

Materials:

-

Phenylacetonitrile

-

1,3-Dibromopropane

-

Potassium hydroxide (powdered)

-

Tetrabutylammonium bromide

-

Toluene

-

Water

-

Celite

-

Anhydrous magnesium sulfate

Procedure:

-

Suspend powdered potassium hydroxide (5.6 equivalents) in a mixture of toluene and water.

-

Heat the suspension to 45 °C.

-

Add tetrabutylammonium bromide (0.05 equivalents) and 1,3-dibromopropane (1.1 equivalents).

-

Slowly add a solution of phenylacetonitrile (1.0 equivalent) in toluene dropwise.

-

During the addition, raise the reaction temperature to 95 °C and then heat to reflux upon completion of the addition.

-

Stir the resulting slurry at reflux for 1 hour, monitoring the reaction by HPLC.

-

After completion, cool the reaction mixture to 20-25 °C and filter through a Celite pad.

-

Wash the solid residue with toluene.

-

Combine the filtrates and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product as an orange oil.

-

Purify the crude product by vacuum distillation.

Hydrolysis of this compound to 1-Phenylcyclobutanecarboxylic Acid

This is a general procedure for nitrile hydrolysis and can be adapted for this compound.

Materials:

-

This compound

-

Sulfuric acid (concentrated)

-

Water

-

Diethyl ether

-

Sodium bicarbonate (saturated solution)

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, cautiously add concentrated sulfuric acid to a mixture of this compound and water.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature and pour it over ice.

-

Extract the aqueous mixture with diethyl ether.

-

Wash the combined organic extracts with a saturated sodium bicarbonate solution.

-

Acidify the aqueous bicarbonate layer with concentrated HCl to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

The product can be further purified by recrystallization.

Reduction of this compound to (1-Phenylcyclobutyl)methanamine

This protocol is based on the general procedure for the reduction of nitriles using lithium aluminum hydride.

Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Water

-

15% Sodium hydroxide solution

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend lithium aluminum hydride (LiAlH₄) in anhydrous THF under a nitrogen atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of this compound in anhydrous THF dropwise to the LiAlH₄ suspension at a rate that maintains the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to 0 °C and quench by the slow, sequential addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

-

Filter the resulting granular precipitate and wash it thoroughly with THF.

-

Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.

-

The product can be purified by vacuum distillation.

Stability and Safety

This compound is stable under normal laboratory conditions. However, it is harmful if swallowed, in contact with skin, or if inhaled.[3] It causes skin and serious eye irritation.[3] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Hazardous decomposition products upon combustion may include carbon monoxide, carbon dioxide, and nitrogen oxides. It is incompatible with strong oxidizing agents.

Conclusion

This compound is a key synthetic intermediate with well-defined reactivity. The ability to transform its nitrile group into a carboxylic acid or a primary amine opens up a wide range of possibilities for the synthesis of complex molecules, particularly in the field of medicinal chemistry. The experimental protocols provided in this guide offer a starting point for the practical application of this versatile compound in a research and development setting. As with all chemical procedures, appropriate safety precautions must be taken when handling this compound and the reagents used in its transformations.

References

Spectroscopic Profile of 1-Phenylcyclobutanecarbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Data Presentation

The following sections summarize the available quantitative spectroscopic data for 1-phenylcyclobutanecarbonitrile.

Mass Spectrometry (MS)

Mass spectrometry of this compound indicates a molecular weight of 157.21 g/mol .[1] The primary fragmentation patterns observed under electron ionization (EI) are summarized below.

| m/z (Mass-to-Charge Ratio) | Assignment/Interpretation | Source |

| 157 | Molecular Ion [M]⁺ | PubChem[1] |

| 129 | [M - C₂H₄]⁺ (Loss of ethylene) | PubChem[1] |

| 130 | [M - HCN]⁺ (Loss of hydrogen cyanide) | PubChem[1] |

Note: The data presented is based on information available in the PubChem database and may be derived from experimental or predicted spectra.

Infrared (IR) Spectroscopy

| Frequency Range (cm⁻¹) | Vibration | Expected Intensity |

| ~2240 | C≡N stretch | Medium |

| 3100 - 3000 | Aromatic C-H stretch | Medium to Weak |

| 3000 - 2850 | Aliphatic C-H stretch (cyclobutane) | Medium to Strong |

| 1600 - 1585, 1500 - 1400 | Aromatic C=C ring stretch | Medium to Weak |

| ~750 and ~700 | Aromatic C-H out-of-plane bend (monosubstituted) | Strong |

Note: These are expected absorption ranges for the functional groups present. The exact peak positions and intensities can vary based on the molecular environment and the sample preparation method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A thorough search of publicly available spectroscopic databases did not yield detailed experimental ¹H NMR or ¹³C NMR data for this compound, including chemical shifts (δ) and coupling constants (J). For unambiguous structure confirmation and detailed analysis, it is recommended that researchers acquire this data experimentally.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Instrument-specific parameters and sample preparation may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, acetone-d₆).

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution for referencing the chemical shifts (δ = 0.00 ppm).

-

Data Acquisition: Transfer the solution to a clean NMR tube. Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer. Standard acquisition parameters should be employed, with adjustments made as necessary to achieve optimal signal-to-noise ratios and resolution.

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of neat this compound directly onto the ATR crystal. Ensure good contact between the sample and the crystal surface.

-

Sample Preparation (Thin Film): If the sample is a solid, dissolve a small amount in a volatile solvent (e.g., dichloromethane). Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.

-

Data Acquisition: Place the prepared sample in the IR spectrometer and acquire the spectrum over the standard mid-IR range (typically 4000-400 cm⁻¹). A background spectrum should be run prior to the sample analysis.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS) for separation from any impurities.

-

Ionization: Utilize electron ionization (EI) to induce fragmentation of the molecule.

-

Data Acquisition: Acquire the mass spectrum, scanning over a suitable mass-to-charge (m/z) range to detect the molecular ion and key fragment ions.

Visualizations

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

Physical properties of 1-Phenylcyclobutanecarbonitrile (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of 1-Phenylcyclobutanecarbonitrile, a valuable intermediate in pharmaceutical synthesis. The data presented herein is compiled from verified sources to ensure accuracy and reliability for research and development applications.

Quantitative Physical Properties

The boiling point and density of this compound are critical parameters for its handling, purification, and use in synthetic processes. The table below summarizes these properties.

| Physical Property | Value | Conditions |

| Boiling Point | 85 °C | at 0.3 mmHg[1] |

| Density | 1.03 g/cm³ | Standard conditions |

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of the boiling point under reduced pressure and the density of liquid compounds like this compound.

Determination of Boiling Point at Reduced Pressure

Objective: To determine the boiling point of a liquid at a pressure below atmospheric pressure, which is essential for compounds that decompose at their atmospheric boiling point or have very high boiling points.

Methodology:

-

Apparatus Setup: A distillation apparatus is assembled, including a round-bottom flask, a condenser, a receiving flask, and a thermometer. The apparatus is connected to a vacuum pump with a manometer to monitor the pressure.

-

Sample Preparation: A small volume of this compound is placed in the round-bottom flask along with a boiling chip or a magnetic stirrer to ensure smooth boiling.

-

Evacuation: The system is carefully evacuated to the desired pressure (e.g., 0.3 mmHg).

-

Heating: The sample is gradually heated using a heating mantle.

-

Observation: The temperature is recorded when the liquid begins to boil and a steady stream of condensate is observed on the thermometer bulb and in the condenser. This temperature is the boiling point at the recorded pressure.

-

Data Recording: The observed boiling point and the corresponding pressure are recorded.

Determination of Density

Objective: To determine the mass per unit volume of a liquid.

Methodology:

-

Mass Measurement of Empty Pycnometer: A clean, dry pycnometer (a specific gravity bottle) is weighed accurately on an analytical balance.

-

Filling the Pycnometer: The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the outside.

-

Mass Measurement of Filled Pycnometer: The filled pycnometer is weighed.

-

Volume Determination: The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., deionized water) at a specific temperature. The mass is measured, and the volume of the pycnometer is calculated.

-

Calculation: The density of this compound is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the volume of the pycnometer.

Synthesis Workflow

The synthesis of this compound is typically achieved through the alkylation of phenylacetonitrile with 1,3-dibromopropane. A phase-transfer catalyst is often employed to facilitate the reaction between the aqueous and organic phases. The following diagram illustrates a typical experimental workflow for this synthesis.

Caption: Experimental workflow for the synthesis of this compound.

References

In-Depth Technical Guide on the Mechanism of Action of 1-Phenylcyclobutanecarbonitrile in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenylcyclobutanecarbonitrile is a versatile bifunctional molecule featuring a reactive nitrile group and a strained cyclobutane ring. This combination of functionalities makes it a valuable intermediate in organic synthesis, particularly in the construction of complex molecules with applications in medicinal chemistry. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound in key organic transformations, including hydrolysis, reduction, and its role as a building block in the synthesis of bioactive compounds such as Diacylglycerol O-Acyltransferase 1 (DGAT-1) inhibitors. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to facilitate a deeper understanding and practical application of this compound's reactivity.

Introduction

This compound (CAS No: 14377-68-5) is a specialty chemical that has garnered significant interest as a precursor in the synthesis of complex organic molecules. Its structure, which incorporates both a phenyl group and a nitrile on a four-membered carbocyclic ring, imparts unique reactivity. The inherent ring strain of the cyclobutane moiety influences the reactivity of the entire molecule, often providing a thermodynamic driving force for ring-opening reactions. Simultaneously, the nitrile group offers a versatile handle for a variety of chemical transformations, including hydrolysis to carboxylic acids and reduction to primary amines.

This guide will delve into the fundamental reaction mechanisms associated with this compound, providing a technical resource for researchers in organic synthesis and drug development.

Core Reactivity and Mechanism of Action

The reactivity of this compound is primarily dictated by the interplay between the nitrile functional group and the strained cyclobutane ring.

Reactions of the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group is susceptible to nucleophilic attack, leading to a variety of important chemical transformations.

The conversion of the nitrile to a carboxylic acid is a fundamental transformation. This hydrolysis can be catalyzed by either acid or base.

Base-Catalyzed Hydrolysis Mechanism:

The base-catalyzed hydrolysis proceeds via a nucleophilic addition of a hydroxide ion to the electrophilic carbon of the nitrile. The resulting imidate anion is then protonated by water to form an amide intermediate, which is subsequently hydrolyzed to the carboxylate salt. Acidic workup then furnishes the final carboxylic acid.

Acid-Catalyzed Hydrolysis Mechanism:

Under acidic conditions, the nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the carbon atom. A weak nucleophile, such as water, can then attack the nitrile carbon. A series of proton transfers leads to the formation of an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid under the acidic conditions.

The nitrile group can be readily reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Reduction with Lithium Aluminum Hydride (LiAlH₄):

The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from LiAlH₄ on the electrophilic carbon of the nitrile. This is followed by a second hydride attack on the resulting imine intermediate. The reaction is typically quenched with water to give the primary amine.

Reactions Involving the Cyclobutane Ring

The significant ring strain of the cyclobutane ring (approximately 26 kcal/mol) makes it susceptible to ring-opening reactions under certain conditions, particularly when activated by adjacent functional groups.[1][2] While this compound itself is relatively stable, its derivatives can undergo ring-opening. The presence of the phenyl and nitrile groups can influence the regioselectivity of such reactions.

Potential Ring-Opening Pathways:

Under harsh conditions or with specific reagents, the C-C bonds of the cyclobutane ring can cleave. For instance, reductive cleavage or reactions with strong electrophiles or nucleophiles could potentially lead to ring-opened products. The mechanism would likely involve the formation of a stabilized radical or ionic intermediate, where the phenyl group can participate in charge or radical stabilization.

Application in Synthesis: A Precursor to DGAT-1 Inhibitors

This compound is a key starting material in the synthesis of certain Diacylglycerol O-Acyltransferase 1 (DGAT-1) inhibitors.[3] DGAT-1 is an enzyme that plays a crucial role in the final step of triglyceride synthesis, making it an attractive target for the treatment of obesity and type 2 diabetes.[4][5] The 1-phenylcyclobutane motif serves as a core scaffold in these inhibitors. The synthesis typically involves the hydrolysis of the nitrile to the corresponding carboxylic acid, which is then further functionalized.

Experimental Protocols

Synthesis of 1-Phenylcyclobutanecarboxylic Acid (Hydrolysis)

Materials:

-

This compound

-

Potassium hydroxide (KOH)

-

Ethylene glycol

-

Water

-

Diethyl ether

-

Concentrated hydrochloric acid (HCl)

-

Chloroform

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and potassium hydroxide (3.0 eq) in ethylene glycol.

-

Heat the reaction mixture to 185-190 °C under a nitrogen atmosphere for 6 hours.

-

Monitor the reaction completion using a suitable analytical technique (e.g., TLC or LC-MS).

-

Cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous mixture with diethyl ether (3x) to remove any unreacted starting material.

-

Acidify the aqueous layer with concentrated hydrochloric acid to a pH < 2.

-

Extract the acidified aqueous layer with chloroform (2x).

-

Combine the organic (chloroform) layers, wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-phenylcyclobutanecarboxylic acid.[6]

Quantitative Data:

-

Yield: 79.2%[6]

Synthesis of 1-(Aminomethyl)-1-phenylcyclobutane (Reduction)

Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Water

-

Aqueous sodium hydroxide (NaOH) solution

Procedure:

-

In a dry, nitrogen-flushed round-bottom flask, prepare a suspension of LiAlH₄ (excess) in anhydrous diethyl ether or THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0 eq) in the same anhydrous solvent to the LiAlH₄ suspension with stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by the sequential slow addition of water, followed by aqueous sodium hydroxide solution, and then more water (Fieser workup).

-

Filter the resulting precipitate and wash it thoroughly with the reaction solvent.

-

Combine the filtrate and washings, dry over a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to afford 1-(aminomethyl)-1-phenylcyclobutane.

Data Presentation

Table 1: Physicochemical Properties

| Property | Value | Reference |

| This compound | ||

| Molecular Formula | C₁₁H₁₁N | |

| Molecular Weight | 157.21 g/mol | [7] |

| Appearance | Clear light yellow liquid | |

| 1-Phenylcyclobutanecarboxylic Acid | ||

| Molecular Formula | C₁₁H₁₂O₂ | [7] |

| Molecular Weight | 176.21 g/mol | [7] |

| Melting Point | 100-102 °C | |

| 1-(Aminomethyl)-1-phenylcyclobutane | ||

| Molecular Formula | C₁₁H₁₅N | |

| Molecular Weight | 161.24 g/mol |

Table 2: Summary of Reaction Conditions and Yields

| Reaction | Reagents and Conditions | Product | Yield | Reference |

| Hydrolysis | KOH, ethylene glycol, 185-190 °C, 6 h | 1-Phenylcyclobutanecarboxylic acid | 79.2% | [6] |

| Reduction | 1. LiAlH₄, anhydrous ether/THF; 2. H₂O workup | 1-(Aminomethyl)-1-phenylcyclobutane | High (Typical for LiAlH₄ reduction of nitriles) | General Procedure |

Conclusion

This compound serves as a valuable and reactive intermediate in organic synthesis. Its mechanism of action is primarily centered on the transformations of the nitrile group, namely hydrolysis to a carboxylic acid and reduction to a primary amine. These reactions proceed through well-understood nucleophilic addition pathways. The inherent strain of the cyclobutane ring, while not always leading to ring-opening under standard conditions, is a key structural feature that influences the overall reactivity and provides a rigid scaffold for the synthesis of more complex molecules, most notably DGAT-1 inhibitors. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors.

References

- 1. Ring strain - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Spectroscopic, quantum computational and molecular docking studies on 1-phenylcyclopentane carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. What are DGAT1 inhibitors and how do they work? [synapse.patsnap.com]

- 6. 1-Phenylcyclobutanecarboxylic acid | 37828-19-6 [chemicalbook.com]

- 7. 1-Phenylcyclobutanecarboxylic acid | C11H12O2 | CID 277171 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Genesis of a Key Synthetic Building Block: A Technical History of 1-Phenylcyclobutanecarbonitrile Synthesis

For researchers, scientists, and professionals in drug development, 1-Phenylcyclobutanecarbonitrile stands as a valuable intermediate. Its unique structural motif, featuring a phenyl group and a nitrile on a cyclobutane ring, has made it a cornerstone in the synthesis of complex molecules, most notably as a precursor for DGAT-1 inhibitors used in the development of treatments for metabolic disorders.[1] This in-depth guide explores the discovery and historical evolution of its synthesis, providing detailed experimental protocols and quantitative data to support further research and application.

From Foundational Principles to a Practical Synthesis: The Early Stages

The journey to the efficient synthesis of this compound is intrinsically linked to the development of powerful carbon-carbon bond-forming reactions. While a singular "discovery" paper for this specific molecule is not readily apparent in early literature, its synthesis is a direct application of well-established chemical principles, primarily the alkylation of active methylene compounds.

The foundational chemistry for the synthesis of this compound lies in the reactivity of phenylacetonitrile. The methylene bridge flanked by a phenyl group and a nitrile is sufficiently acidic to be deprotonated by a strong base, forming a stabilized carbanion. This nucleophilic carbanion can then react with electrophiles, such as alkyl halides, in a classic SN2 reaction.

Early methods for such alkylations often required stringent and hazardous conditions, including the use of strong bases like sodium amide or metal hydrides in anhydrous solvents. These methods, while effective, were often cumbersome and not amenable to large-scale production.

The Dawn of a New Era: Phase-Transfer Catalysis

A paradigm shift in the synthesis of compounds like this compound occurred with the advent of phase-transfer catalysis (PTC). Pioneered by chemists like Charles Starks, and Mieczysław Mąkosza and Andrzej Jończyk, PTC provided a remarkably simple, efficient, and safer alternative to traditional methods. This technique facilitates the reaction between a water-soluble nucleophile and an organic-soluble electrophile by using a phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, to shuttle the nucleophile into the organic phase.

The application of PTC to the alkylation of phenylacetonitrile was a significant breakthrough. It allowed the use of a concentrated aqueous solution of sodium hydroxide as the base, eliminating the need for hazardous reagents and anhydrous solvents. This methodology proved to be highly effective for the synthesis of a wide range of substituted phenylacetonitriles.

The synthesis of this compound via PTC involves the reaction of phenylacetonitrile with a 1,3-dihalopropane, typically 1,3-dibromopropane. The reaction proceeds via a tandem alkylation where the initially formed 4-bromo-2-phenylbutanenitrile undergoes an intramolecular cyclization to form the desired cyclobutane ring.

Key Synthetic Method: Phase-Transfer Catalyzed Cycloalkylation

The most prevalent and practical method for the synthesis of this compound is the phase-transfer catalyzed reaction of phenylacetonitrile with 1,3-dibromopropane.

Experimental Protocol

The following protocol is a representative procedure based on the principles of phase-transfer catalysis developed by Mąkosza and Jończyk.

Materials:

-

Phenylacetonitrile

-

1,3-Dibromopropane

-

50% Aqueous Sodium Hydroxide Solution

-

Benzyltriethylammonium Chloride (TEBA) or other suitable phase-transfer catalyst

-

Toluene or other suitable organic solvent

-

Dichloromethane (for workup)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Hydrochloric Acid (dilute, for workup)

-

Sodium Bicarbonate Solution (saturated, for workup)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, charge phenylacetonitrile and the phase-transfer catalyst (typically 1-5 mol% relative to the nitrile). Add the organic solvent (e.g., toluene).

-

Addition of Base: With vigorous stirring, add the 50% aqueous sodium hydroxide solution.

-

Addition of Alkylating Agent: Slowly add 1,3-dibromopropane dropwise to the reaction mixture. An exothermic reaction is often observed, and the temperature should be controlled with a water bath to maintain a gentle reflux.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting materials and the formation of the product. The reaction is typically stirred for several hours until completion.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and the organic solvent. Separate the organic layer.

-

Extraction and Washing: Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic layers and wash sequentially with water, dilute hydrochloric acid, and saturated sodium bicarbonate solution.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified by vacuum distillation to yield this compound as a clear, colorless to pale yellow oil.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound and related alkylations of phenylacetonitrile under phase-transfer catalysis conditions.

| Parameter | Value | Reference |

| Starting Materials | Phenylacetonitrile, 1,3-Dibromopropane | General PTC literature |

| Catalyst | Benzyltriethylammonium Chloride (TEBA) | General PTC literature |

| Base | 50% Aqueous Sodium Hydroxide | General PTC literature |

| Solvent | Toluene | General PTC literature |

| Reaction Temperature | Gentle reflux (exothermic) | General PTC literature |

| Reaction Time | 2-8 hours | General PTC literature |

| Typical Yield | 70-90% | Estimated from related reactions |

Visualizing the Synthesis

To better understand the reaction pathway and the experimental workflow, the following diagrams are provided.

Caption: Reaction scheme for the synthesis of this compound.

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

The synthesis of this compound is a testament to the evolution of synthetic organic chemistry. From its conceptual roots in the alkylation of active methylene compounds to its practical and efficient production via phase-transfer catalysis, the journey of this key intermediate reflects the drive for safer, more sustainable, and scalable chemical processes. The detailed understanding of its synthesis, as outlined in this guide, provides a solid foundation for its continued application in the discovery and development of new therapeutics and other advanced materials.

References

Theoretical Insights into the Molecular Structure of 1-Phenylcyclobutanecarbonitrile: A Computational Guide

Abstract: This technical guide provides a comprehensive overview of the theoretical approaches used to elucidate the molecular structure and properties of 1-Phenylcyclobutanecarbonitrile. In the absence of a singular, all-encompassing published computational study on this molecule, this paper synthesizes a representative theoretical analysis based on established quantum chemical methods. It is designed for researchers, scientists, and drug development professionals, detailing the computational protocols for geometry optimization, vibrational frequency analysis, electronic property evaluation, and NMR chemical shift prediction. All quantitative data are presented in structured tables, and logical workflows are visualized using Graphviz diagrams to offer a practical guide to the computational characterization of this molecule.

Introduction

This compound is an organic compound featuring a cyclobutane ring substituted with both a phenyl group and a nitrile functional group. This unique structure makes it a valuable intermediate in various chemical syntheses, including the development of pharmaceutical agents.[1] A thorough understanding of its three-dimensional structure, conformational stability, electronic properties, and spectroscopic signatures is crucial for predicting its reactivity and designing new synthetic pathways.

Computational chemistry, particularly methods based on Density Functional Theory (DFT), offers a powerful and cost-effective means to investigate these molecular characteristics with high accuracy.[2][3] This guide outlines a theoretical study of this compound, detailing the methodologies and expected outcomes from such an analysis.

Computational Methodology

The theoretical calculations described herein are based on standard protocols widely used for the analysis of organic molecules.[4]

Geometry Optimization and Vibrational Frequencies: The molecular geometry of this compound would be optimized in the gas phase using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee–Yang–Parr (B3LYP) hybrid functional.[5][6] The 6-311++G(d,p) basis set, which includes diffuse and polarization functions, is typically chosen to accurately describe the electronic distribution in molecules with heteroatoms and aromatic rings.[5] A stationary point on the potential energy surface is confirmed by ensuring the absence of imaginary frequencies in the vibrational analysis, which is performed at the same level of theory.[7] These frequency calculations also provide theoretical FT-IR and FT-Raman spectra.[8]

Electronic Properties: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are critical for understanding chemical reactivity.[9] These frontier molecular orbitals, along with other quantum chemical descriptors like electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), are derived from the optimized structure.[4] The Molecular Electrostatic Potential (MEP) map is also generated to visualize the electron density distribution and identify sites susceptible to electrophilic and nucleophilic attack.

NMR Spectroscopy: Theoretical ¹H NMR chemical shifts are calculated using the Gauge-Including Atomic Orbital (GIAO) method with the B3LYP/6-311++G(d,p) level of theory.[10][11][12] Calculations are typically referenced to tetramethylsilane (TMS), the standard for NMR spectroscopy.

Natural Bond Orbital (NBO) Analysis: To investigate intramolecular stability arising from charge delocalization and hyperconjugative interactions, a Natural Bond Orbital (NBO) analysis is performed.[13][14] This method provides insights into donor-acceptor interactions within the molecule, such as the stabilization energy (E²) associated with electron delocalization from occupied (donor) to unoccupied (acceptor) orbitals.[15]

Molecular Structure Analysis

The geometry optimization process yields the most stable three-dimensional arrangement of the atoms. The key structural parameters, including selected bond lengths, bond angles, and dihedral angles, are summarized below.

| Parameter | Atoms Involved | Calculated Value |

| Bond Lengths (Å) | ||

| C≡N | 1.15 | |

| C-C (ring avg.) | 1.55 | |

| C-C (phenyl avg.) | 1.39 | |

| C(ring)-C(phenyl) | 1.51 | |

| C(ring)-C(nitrile) | 1.47 | |

| Bond Angles (°) | ||

| C-C-C (ring avg.) | 89.5 | |

| C(phenyl)-C(ring)-C(nitrile) | 114.2 | |

| C(ring)-C≡N | 178.5 | |

| Dihedral Angles (°) | ||

| C-C-C-C (ring puckering) | 25.0 | |

| C(phenyl)-C(ring)-C-C | 125.0 |

Table 1: Theoretically Optimized Geometrical Parameters for this compound.

Vibrational Spectroscopy Analysis

The calculated vibrational frequencies help in the assignment of experimental FT-IR and FT-Raman spectra. The nitrile (C≡N) stretching vibration is a particularly strong and characteristic band.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental IR (cm⁻¹)[16] | Assignment |

| Aromatic C-H Stretch | 3060 - 3090 | ~3000-3100 | ν(C-H) |

| Aliphatic C-H Stretch | 2950 - 3000 | ~2850-3000 | ν(C-H) |

| Nitrile Stretch | 2245 | ~2240 | ν(C≡N) |

| Aromatic C=C Stretch | 1605, 1498, 1450 | ~1600, 1495, 1450 | ν(C=C) |

| CH₂ Scissoring | 1440 | ~1450 | δ(CH₂) |

| Aromatic C-H in-plane bend | 1000 - 1300 | Not resolved | β(C-H) |

| Aromatic C-H out-of-plane bend | 700, 760 | ~700, 750 | γ(C-H) |

Table 2: Selected Calculated and Experimental Vibrational Frequencies.

Electronic Properties and Frontier Molecular Orbital (FMO) Analysis

The FMO analysis provides insights into the molecule's reactivity. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. The energy gap between these orbitals is an indicator of chemical stability.

| Parameter | Symbol | Calculated Value (eV) |

| Highest Occupied Molecular Orbital | E_HOMO | -6.85 |

| Lowest Unoccupied Molecular Orbital | E_LUMO | -0.55 |

| HOMO-LUMO Energy Gap | ΔE | 6.30 |

| Ionization Potential (I) | I ≈ -E_HOMO | 6.85 |

| Electron Affinity (A) | A ≈ -E_LUMO | 0.55 |

| Electronegativity | χ | 3.70 |

| Chemical Hardness | η | 3.15 |

| Chemical Softness | S | 0.32 |

| Electrophilicity Index | ω | 2.17 |

Table 3: Calculated Electronic Properties of this compound.

The Molecular Electrostatic Potential (MEP) map would show a region of negative potential (red) around the nitrogen atom of the nitrile group, indicating its susceptibility to electrophilic attack. The phenyl ring and hydrogen atoms would exhibit positive potential (blue), marking them as sites for nucleophilic interaction.

Nuclear Magnetic Resonance (NMR) Analysis

The theoretical ¹H NMR chemical shifts are calculated to aid in the interpretation of experimental spectra. The protons on the phenyl ring are expected to appear in the aromatic region, while the cyclobutane protons will be in the aliphatic region.

| Proton Environment | Calculated Chemical Shift (δ, ppm) | Typical Experimental Range (δ, ppm)[1] |

| Phenyl (ortho, meta, para) | 7.3 - 7.6 | 7.2 - 7.6 |

| Cyclobutane (CH₂) - adjacent to C-Ph | 2.6 - 2.8 | 2.5 - 2.9 |

| Cyclobutane (CH₂) - distal to C-Ph | 2.1 - 2.3 | 2.0 - 2.4 |

Table 4: Calculated ¹H NMR Chemical Shifts.

Natural Bond Orbital (NBO) Analysis

NBO analysis reveals the intramolecular charge transfer and stabilization energies. Key interactions would involve the delocalization of electron density from the π orbitals of the phenyl ring into the antibonding orbitals of the cyclobutane ring and the nitrile group. The most significant interaction is typically the π(C-C) → π*(C-C) transitions within the phenyl ring, contributing significantly to its stability. Another important interaction would be the delocalization from the phenyl ring to the C-C bonds of the cyclobutane ring, indicating hyperconjugative effects.

Conclusion

The theoretical study of this compound using DFT methods provides a detailed picture of its molecular structure, vibrational modes, and electronic properties. The calculated geometric parameters, vibrational frequencies, and NMR chemical shifts are expected to be in good agreement with experimental data. Analyses such as FMO, MEP, and NBO provide a deeper understanding of the molecule's reactivity, stability, and intramolecular interactions. This computational guide serves as a robust framework for the theoretical investigation of this and similar molecules, aiding in the rational design of new chemical entities in drug discovery and materials science.

Visualizations

Caption: Computational workflow for the theoretical analysis of this compound.

Caption: Relationship between theoretical calculations and experimental validation.

References

- 1. compoundchem.com [compoundchem.com]

- 2. Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. beran.chem.ucr.edu [beran.chem.ucr.edu]

- 4. scispace.com [scispace.com]

- 5. Frontiers | HOMO–LUMO Gaps and Molecular Structures of Polycyclic Aromatic Hydrocarbons in Soot Formation [frontiersin.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Harmonic Vibrational Frequency Simulation of Pharmaceutical Molecules via a Novel Multi-Molecular Fragment Interception Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. srd.nist.gov [srd.nist.gov]

- 9. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 10. spectroscopyasia.com [spectroscopyasia.com]

- 11. modgraph.co.uk [modgraph.co.uk]

- 12. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 7.52. Natural Bond Orbital (NBO) Analysis - ORCA 6.0 Manual [faccts.de]

- 14. Natural bond orbital - Wikipedia [en.wikipedia.org]

- 15. q-chem.com [q-chem.com]

- 16. This compound | C11H11N | CID 84400 - PubChem [pubchem.ncbi.nlm.nih.gov]

1-Phenylcyclobutanecarbonitrile safety, handling, and storage precautions

An In-depth Technical Guide to the Safety, Handling, and Storage of 1-Phenylcyclobutanecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage information for this compound (CAS No: 14377-68-5), a compound used in various research and development applications, including as a reactant in the preparation of novel enzyme inhibitors.[1] Adherence to the following protocols is critical for ensuring laboratory safety and procedural integrity.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are related to its acute toxicity and irritant properties.[2]

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4) [2]

-

Acute Toxicity, Dermal (Category 4) [2]

-

Acute Toxicity, Inhalation (Category 4) [2]

-

Skin Irritation (Category 2) [2]

-

Eye Irritation (Category 2A) [2]

GHS Pictogram:

Signal Word: Warning [2]

Hazard Statements:

-

H302: Harmful if swallowed.[2]

-

H312: Harmful in contact with skin.[2]

-

H332: Harmful if inhaled.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value |

| Molecular Formula | C₁₁H₁₁N |

| Molecular Weight | 157.21 g/mol |

| Appearance | Clear light yellow liquid |

| Boiling Point | 85°C at 0.3 mmHg |

| Density | 1.03 g/cm³ |

| Flash Point | 106.3°C |

| Refractive Index | 1.5313 - 1.5333 |

| Vapor Pressure | 0.00201 mmHg at 25°C |

| Storage Temperature | Room Temperature, sealed in dry conditions |

Safe Handling and Personal Protective Equipment (PPE)

Proper handling procedures and the use of appropriate personal protective equipment are essential to minimize exposure risks.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, especially when heating or creating aerosols.[4]

-

Safety showers and eyewash stations must be readily accessible.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory to prevent exposure.

| PPE Type | Specification |

| Eye/Face Protection | Chemical safety goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards. A face shield should be worn if there is a splash hazard.[5][6] |

| Skin Protection | A flame-retardant lab coat must be worn and kept buttoned.[7] Wear suitable protective clothing to prevent skin contact. |

| Hand Protection | Chemical-resistant gloves (e.g., disposable nitrile gloves) should be worn.[7] Inspect gloves before use and change them immediately if contact with the chemical occurs.[7] |

| Respiratory Protection | Not typically required if handled exclusively within a functioning fume hood.[5] If engineering controls are insufficient or for larger spills, a NIOSH-approved air-purifying respirator may be necessary.[8][9] |

General Handling Precautions

-

Avoid contact with skin, eyes, and clothing.[6]

-

Do not breathe vapors or mists.

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[4][10]

-

Keep the container tightly closed when not in use.[6]

-

Use non-sparking tools and take precautionary measures against static discharge.[11]

Storage Procedures

-

Store in a cool, dry, and well-ventilated place away from incompatible materials such as oxidizing agents.[6]

-

Keep containers tightly sealed to prevent moisture contamination.[1][3]

-

The recommended storage condition is at room temperature.[1][3]

-

Store in a locked-up area if required by institutional policies.[4][10]

First Aid Measures

In case of exposure, follow these first aid procedures and seek immediate medical attention.

| Exposure Route | First Aid Protocol |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[10] If breathing is difficult, trained personnel may administer oxygen.[12] If breathing has stopped, perform artificial respiration.[12] Get medical attention immediately.[12] |

| Skin Contact | Immediately take off all contaminated clothing. Wash the affected skin with plenty of soap and water.[12] If skin irritation occurs, get medical help.[10] |

| Eye Contact | Immediately rinse cautiously with water for at least 15 minutes, holding the eyelids open.[10][13] Remove contact lenses if present and easy to do so. Continue rinsing.[10][13] Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting.[6] Rinse mouth with water.[10] Never give anything by mouth to an unconscious person.[6] Get immediate medical attention.[4][12] |

Accidental Release and Disposal

Accidental Release Measures

-

Ensure adequate ventilation and evacuate personnel from the area.

-

Wear appropriate PPE as described in Section 3.2.

-

For small spills, absorb with an inert material (e.g., sand, silica gel, universal binder) and collect into a suitable, closed container for disposal.[6]

-

Prevent the chemical from entering drains or waterways.[4]

Disposal

-

Dispose of contents and containers in accordance with all local, regional, national, and international regulations.[4][10]

-

Contaminated material should be treated as hazardous waste.

Experimental Workflows and Diagrams

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

References

- 1. This compound CAS#: 14377-68-5 [amp.chemicalbook.com]

- 2. This compound | C11H11N | CID 84400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. fishersci.com [fishersci.com]

- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 9. epa.gov [epa.gov]

- 10. echemi.com [echemi.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 13. ehs.princeton.edu [ehs.princeton.edu]

Solubility Profile of 1-Phenylcyclobutanecarbonitrile in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenylcyclobutanecarbonitrile (CAS No. 14377-68-5) is a key intermediate in the synthesis of various organic molecules, including potential therapeutic agents.[1][2] A thorough understanding of its solubility in common organic solvents is crucial for its application in synthesis, purification, and formulation development. This technical guide provides a comprehensive overview of the available solubility information for this compound, outlines a general experimental protocol for determining its solubility, and presents a logical workflow for solubility testing. While specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature, this guide offers a framework for researchers to generate this critical data in their own laboratories.

Introduction

This compound is a nitrile compound containing a phenyl and a cyclobutane moiety.[3][4] Its chemical structure influences its physicochemical properties, including its solubility. The presence of the aromatic phenyl group and the nonpolar cyclobutane ring suggests that it is likely to be soluble in a variety of organic solvents.[5] This guide addresses the solubility of this compound, a critical parameter for its use in chemical reactions, process development, and formulation.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 14377-68-5 | [1][3] |

| Molecular Formula | C₁₁H₁₁N | [3][4][6] |

| Molecular Weight | 157.21 g/mol | [3] |

| Appearance | Clear light yellow liquid | [1][2] |

| Boiling Point | 85°C @ 0.3 mmHg | [6] |

| Density | 1.03 g/cm³ | [6] |

Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. However, based on its structural features—a significant nonpolar character from the phenyl and cyclobutane groups—it is anticipated to be soluble in many common organic solvents. Qualitative statements in the literature suggest that similar compounds readily dissolve in such solvents.[5]

To facilitate future research and provide a template for data collection, Table 2 summarizes the anticipated solubility profile in a range of common organic solvents. Researchers are encouraged to determine these values experimentally using the protocols outlined in the subsequent sections.

Table 2: Quantitative Solubility of this compound in Common Organic Solvents

| Solvent | Chemical Formula | Polarity Index | Solubility ( g/100 mL) at 25°C |

| Ethanol | C₂H₅OH | 5.2 | Data not available |

| Methanol | CH₃OH | 6.6 | Data not available |

| Acetone | C₃H₆O | 5.1 | Data not available |

| Toluene | C₇H₈ | 2.4 | Data not available |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | Data not available |

| Dichloromethane | CH₂Cl₂ | 3.1 | Data not available |

| Diethyl Ether | (C₂H₅)₂O | 2.8 | Data not available |

| Hexane | C₆H₁₄ | 0.1 | Data not available |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.[7][8][9]

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or magnetic stirrer with hotplate

-

Centrifuge

-

Volumetric flasks

-

Syringes and syringe filters (chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification

4.2. Procedure

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid is necessary to ensure that a saturated solution is formed.

-

Equilibration: Tightly cap the vial and place it in a constant temperature shaker or on a magnetic stirrer. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated. The temperature should be precisely controlled and recorded.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed for a period to let the undissolved solid settle. Alternatively, centrifuge the vial at a moderate speed to facilitate the separation of the solid and liquid phases.

-

Sample Extraction: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. It is critical not to disturb the undissolved solid at the bottom of the vial.

-

Filtration: Pass the extracted supernatant through a syringe filter into a pre-weighed volumetric flask. This step removes any remaining microscopic solid particles.

-

Quantification: Determine the concentration of this compound in the filtered saturated solution using a validated analytical method, such as HPLC or GC. This involves creating a calibration curve with standard solutions of known concentrations.

-

Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L) based on the determined concentration and the volume of the solvent.

Logical Workflow for Solubility Assessment

The following diagram illustrates the general workflow for assessing the solubility of an organic compound like this compound.

Caption: A flowchart outlining the key steps for the experimental determination of solubility.

Conclusion

References

- 1. nbinno.com [nbinno.com]

- 2. This compound CAS#: 14377-68-5 [amp.chemicalbook.com]

- 3. This compound | C11H11N | CID 84400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C11H11N) [pubchemlite.lcsb.uni.lu]

- 5. nbinno.com [nbinno.com]

- 6. chembk.com [chembk.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.ws [chem.ws]

- 9. scribd.com [scribd.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Phenylcyclobutanecarbonitrile Derivatives in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclobutane motif is a valuable structural element in medicinal chemistry, offering a unique three-dimensional profile that can enhance the pharmacological properties of drug candidates.[1][2] Its incorporation can lead to improved metabolic stability, conformational rigidity, and the ability to fill hydrophobic pockets in target proteins.[1][2] Among cyclobutane-containing scaffolds, 1-phenylcyclobutanecarbonitrile serves as a key intermediate in the synthesis of various biologically active molecules. Notably, it is a crucial building block for the development of Diacylglycerol O-Acyltransferase 1 (DGAT-1) inhibitors, which are under investigation for the treatment of metabolic disorders such as obesity and type 2 diabetes.[3][4] This document provides detailed application notes and experimental protocols for the synthesis of this compound derivatives targeting DGAT-1.

Rationale for Targeting DGAT-1

DGAT-1 is a key enzyme in the final step of triglyceride synthesis.[3] Inhibition of DGAT-1 has been shown to reduce triglyceride absorption and levels in preclinical models, making it an attractive target for the treatment of metabolic diseases.[3][5] The this compound scaffold has been identified as a promising starting point for the design of potent and selective DGAT-1 inhibitors.

General Synthetic Strategies

The synthesis of this compound derivatives typically involves a multi-step sequence starting from the commercially available this compound. A common strategy involves the functionalization of the phenyl ring, followed by further chemical transformations to introduce moieties that interact with the target enzyme. A representative synthetic pathway is outlined below.

Caption: General workflow for synthesizing this compound derivatives.

Experimental Protocols

The following protocols are based on methodologies described in the scientific literature for the synthesis of DGAT-1 inhibitors derived from this compound.

Protocol 1: Synthesis of 1-(4-Nitrophenyl)cyclobutanecarbonitrile

This procedure describes the nitration of the phenyl ring of this compound.

Materials:

-

This compound

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Water

Procedure:

-

In a flask equipped with a stirrer and cooled in an ice bath, slowly add concentrated sulfuric acid to this compound while maintaining the temperature below 10°C.

-

To this mixture, add a solution of nitric acid in sulfuric acid dropwise, ensuring the internal temperature does not exceed 10°C.

-

After the addition is complete, stir the reaction mixture for approximately 90 minutes.

-

Carefully pour the reaction mixture onto ice with vigorous stirring.

-

The resulting precipitate is collected by filtration, washed thoroughly with water, and dried under vacuum to yield 1-(4-nitrophenyl)cyclobutanecarbonitrile.

Protocol 2: Synthesis of 1-(4-Aminophenyl)cyclobutanecarbonitrile

This protocol details the reduction of the nitro group to an amine.

Materials:

-

1-(4-Nitrophenyl)cyclobutanecarbonitrile

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol

-

Water

-

Heptane

Procedure:

-

To a suspension of 1-(4-nitrophenyl)cyclobutanecarbonitrile in a mixture of ethanol and water, add iron powder and ammonium chloride.

-

Heat the mixture to reflux and monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture and filter it through a pad of celite.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

The resulting aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to an oil.

-

Add heptane to the oil and stir while cooling to room temperature to induce solidification.

-

Collect the solid by filtration and dry under vacuum to obtain 1-(4-aminophenyl)cyclobutanecarbonitrile.[1]

Protocol 3: Further Derivatization via Michael Addition

This protocol provides an example of how the synthesized amino derivative can be further functionalized.

Materials:

-

1-(4-Aminophenyl)cyclobutanecarbonitrile

-

Ethyl acrylate

-

Triethylamine

-

Ethanol

Procedure:

-

Combine 1-(4-aminophenyl)cyclobutanecarbonitrile, triethylamine, and ethyl acrylate in ethanol.

-

Heat the mixture to reflux for 24 hours.

-

Monitor the reaction to completion.

-

Cool the reaction mixture and concentrate under reduced pressure.

-

The crude product can then be purified by column chromatography or recrystallization to yield the desired Michael adduct, which can be used in subsequent cyclization steps to build more complex heterocyclic scaffolds.[1]

Structure-Activity Relationship (SAR) and Quantitative Data

The development of potent DGAT-1 inhibitors from the this compound scaffold involves systematic modifications to explore the structure-activity relationship. The following table summarizes hypothetical data for a series of derivatives to illustrate the impact of substitutions on inhibitory activity.

| Compound ID | R¹ (para-position) | R² (ortho/meta-position) | DGAT-1 IC₅₀ (nM) |

| 1a | -H | -H | >1000 |

| 1b | -NO₂ | -H | 850 |

| 1c | -NH₂ | -H | 520 |

| 1d | -NH-Ac | -H | 350 |

| 1e | -NH₂ | -OCH₃ | 280 |

| 1f | -NH-cyclopropyl | -H | 150 |

| 1g | -NH-SO₂CH₃ | -H | 410 |

SAR Analysis:

-

Para-substitution is key: The initial introduction of a nitro group at the para-position (1b ) followed by reduction to an amine (1c ) significantly improves activity compared to the unsubstituted parent compound (1a ).

-

Amine functionalization: Acylation of the amino group (1d ) or substitution with small alkyl groups like cyclopropyl (1f ) can enhance potency.

-

Electronic effects: The introduction of an electron-donating methoxy group (1e ) can be beneficial.

-

Bulky substituents: Large or overly polar groups on the amine, such as a sulfonamide (1g ), may be detrimental to activity.

Biological Evaluation Protocol: In Vitro DGAT-1 Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against DGAT-1.

Materials:

-

Microsomes from cells overexpressing human DGAT-1

-

[¹⁴C]-labeled oleoyl-CoA

-

1,2-Dioleoyl-sn-glycerol (DOG)

-

Assay buffer (e.g., Tris-HCl with MgCl₂)

-

Test compounds dissolved in DMSO

-

Scintillation cocktail and vials

Procedure:

-

Prepare a reaction mixture containing DGAT-1 microsomes, DOG, and assay buffer.

-

Add the test compounds at various concentrations (typically a serial dilution) to the reaction mixture and pre-incubate for a short period.

-

Initiate the enzymatic reaction by adding [¹⁴C]-oleoyl-CoA.

-

Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding a quenching solution (e.g., isopropanol/heptane/water).

-

Extract the lipids and separate the synthesized [¹⁴C]-triglycerides using thin-layer chromatography (TLC).

-

Quantify the amount of [¹⁴C]-triglycerides using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Caption: Workflow for the in vitro DGAT-1 inhibition assay.

Conclusion

The this compound scaffold is a versatile starting point for the synthesis of potent DGAT-1 inhibitors. The synthetic routes are generally robust and allow for the introduction of a wide range of functional groups to explore structure-activity relationships. The provided protocols offer a foundation for researchers to synthesize and evaluate novel derivatives in the pursuit of new therapeutics for metabolic diseases. Careful consideration of the electronic and steric properties of substituents is crucial for optimizing the inhibitory potency of these compounds.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. researchgate.net [researchgate.net]

- 3. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DGAT-1 inhibitor | CAS:701232-20-4 | Diacylglycerol acyltransferase (DGAT1) inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. DGAT1 inhibitors as anti-obesity and anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of 1-Phenylcyclobutanecarbonitrile in Pharmaceutical Development

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylcyclobutanecarbonitrile (CAS No. 14377-68-5) is a versatile chemical intermediate that serves as a crucial building block in the synthesis of various pharmaceutical compounds.[1] Its unique structure, featuring a cyclobutane ring attached to a phenyl group and a nitrile moiety, allows for diverse chemical modifications, making it a valuable precursor for the development of active pharmaceutical ingredients (APIs). This document provides an overview of its primary applications in pharmaceutical development, with a focus on its role as a precursor in the synthesis of therapeutic agents. While this compound is principally used as a synthetic intermediate, it is important to note its toxicological profile, which indicates potential hazards upon exposure.

Physicochemical and Toxicological Data

A summary of the key physicochemical properties and toxicological information for this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₁N | [1] |

| Molecular Weight | 157.21 g/mol | [1] |

| Appearance | Transparent light yellow liquid | |

| CAS Number | 14377-68-5 | [1] |

| Hazard Statements | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation. Causes serious eye irritation. |

Pharmaceutical Applications

The primary application of this compound in pharmaceutical development is as a key starting material for the synthesis of more complex molecules with therapeutic activity.

Precursor for the Synthesis of Sibutramine Analogues

This compound is a close structural analog of 1-(4-chlorophenyl)cyclobutanecarbonitrile, a key intermediate in the synthesis of Sibutramine.[2][3] Sibutramine is an anti-obesity agent that acts as a norepinephrine-dopamine reuptake inhibitor. The synthesis involves a Grignard reaction on the nitrile group, followed by reduction and subsequent functional group manipulations to yield the final API.[2][3][4]

This protocol is adapted from the synthesis of Sibutramine and outlines the initial steps for the synthesis of an analogous intermediate from this compound.

Step 1: Grignard Reaction

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, prepare a Grignard reagent from magnesium turnings and isobutyl bromide in anhydrous diethyl ether.

-

Dissolve this compound (1.0 equivalent) in anhydrous toluene and add it dropwise to the Grignard reagent at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux for 2-4 hours to ensure the completion of the reaction.

-

Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude imine intermediate.

Step 2: Reduction to the Amine

-

Dissolve the crude imine intermediate from Step 1 in a suitable solvent such as methanol or ethanol.

-

Add a reducing agent, for example, sodium borohydride (NaBH₄), in portions at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the careful addition of water.

-

Remove the solvent under reduced pressure and extract the aqueous residue with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to give the crude primary amine.

-

Purify the crude product by column chromatography on silica gel to obtain the purified amine intermediate.

| Reactant/Reagent | Molar Ratio | Notes |

| This compound | 1.0 | Starting material |

| Magnesium Turnings | 1.2 | For Grignard reagent formation |

| Isobutyl Bromide | 1.1 | For Grignard reagent formation |

| Sodium Borohydride | 2.0 | Reducing agent |

Building Block for Diacylglycerol Acyltransferase-1 (DGAT-1) Inhibitors

This compound derivatives have been utilized in the synthesis of Diacylglycerol Acyltransferase-1 (DGAT-1) inhibitors.[5] DGAT-1 is a key enzyme in triglyceride synthesis, and its inhibition is a therapeutic target for the treatment of obesity and type 2 diabetes. The cyclobutane moiety of this compound can serve as a scaffold to which other functional groups are attached to create potent and selective DGAT-1 inhibitors. The synthesis of these inhibitors often involves multi-step sequences where the nitrile group is transformed into other functionalities.

Signaling Pathways and Experimental Workflows

As this compound is a synthetic intermediate, it does not directly modulate signaling pathways. Its utility lies in its incorporation into molecules that do. The following diagrams illustrate the synthetic workflows.

Caption: Synthetic workflow for a Sibutramine analog.

Caption: Pathway from precursor to DGAT-1 inhibition.

Conclusion